molecular formula C20H26N2 B14674255 (E)-Bis(4-butylphenyl)diazene CAS No. 37592-94-2

(E)-Bis(4-butylphenyl)diazene

Cat. No.: B14674255
CAS No.: 37592-94-2
M. Wt: 294.4 g/mol
InChI Key: HTTBAGNJILNUBG-UHFFFAOYSA-N
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Description

(E)-Bis(4-butylphenyl)diazene, with the molecular formula C22H30N2 , is a structural analog of azobenzene and belongs to a class of compounds investigated for their versatile properties in advanced materials science. While specific studies on this exact compound are not readily available, closely related azobenzene derivatives are widely used in photonic and electronic applications due to their ability to undergo reversible trans-cis photoisomerization . This light-induced molecular switching is a fundamental mechanism exploited in the development of optical data storage devices, molecular switches, and tuneable photonic materials . Researchers are also exploring the utility of such azobenzene compounds as core structures in supramolecular systems and liquid crystals (LCs), where modifications like terminal alkoxy chains and core fluorination can significantly influence mesophase behavior, photoluminescence dynamics, and dielectric properties . Furthermore, azobenzene derivatives can serve as ligands for constructing coordination polymers or as stabilizing agents . This product, this compound, is presented as a chemical building block for these and other exploratory research applications in organic synthesis and materials chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37592-94-2

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

bis(4-butylphenyl)diazene

InChI

InChI=1S/C20H26N2/c1-3-5-7-17-9-13-19(14-10-17)21-22-20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3

InChI Key

HTTBAGNJILNUBG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for E Bis 4 Butylphenyl Diazene

Established Synthetic Routes to Symmetrical Azobenzenes

The classical approaches to synthesizing symmetrical azobenzenes have been refined over many years, offering reliable and scalable methods. These primarily involve the transformation of aniline (B41778) derivatives through various reaction pathways.

Diazotization and Subsequent Coupling Reactions of Aniline Derivatives

One of the most traditional and widely employed methods for the synthesis of azobenzenes is the diazotization of an aromatic amine followed by a coupling reaction. rsc.orgtxst.edu In this two-step process, an aniline derivative is first treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. txst.eduunb.ca This electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, which in the case of symmetrical azobenzenes is another molecule of the starting aniline derivative. txst.edu

The reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. txst.edu The base is crucial for activating the coupling partner, for instance, a phenol (B47542) to the more nucleophilic phenoxide ion. txst.edu While highly effective for many substrates, the scope can be limited if the coupling partner is electron-poor. txst.edu

Utilization of 4-Butylaniline (B89568) as a Precursor

For the specific synthesis of (E)-Bis(4-butylphenyl)diazene, 4-butylaniline serves as the key precursor. Several methods can be employed for the oxidative coupling of 4-butylaniline to yield the desired symmetrical azobenzene (B91143).

One common approach is the direct oxidation of the aniline. Various oxidizing agents and catalytic systems have been developed for this purpose. For instance, the use of potassium permanganate (B83412) (KMnO4) in the presence of copper sulfate (B86663) (CuSO4·5H2O) or iron sulfate (FeSO4·7H2O) is a traditional method for oxidizing aminobenzenes to azobenzenes. txst.edu While effective for simple structures, this strong oxidant may not be suitable for more complex molecules with sensitive functional groups. txst.edu

More modern and selective methods often employ transition metal catalysts. For example, copper-catalyzed aerobic oxidative dehydrogenative coupling has been reported for the synthesis of symmetrical azobenzenes from anilines. researchgate.netnih.gov Similarly, catalysts based on manganese oxides and other transition metals have been shown to facilitate the selective oxidation of anilines to azobenzenes using air or hydrogen peroxide as the oxidant. nih.govresearchgate.net Functionalized carbon nanotubes have also been shown to catalyze the oxidation of aniline to nitrosobenzene (B162901), which then couples with another aniline molecule to form azobenzene. rit.edu

Another established method is the reductive coupling of the corresponding nitroarene, 1-butyl-4-nitrobenzene (B1266289) in this case. This can be achieved using various reducing agents and catalytic systems. nih.govqub.ac.ukgoogle.com For example, electrochemical methods have been developed for the reductive coupling of nitroarenes to form azobenzenes. nih.gov

The Baeyer-Mills reaction, which involves the condensation of a nitrosobenzene with an aniline, is another powerful tool, particularly for the synthesis of unsymmetrical azobenzenes, but can also be adapted for symmetrical derivatives. txst.edubeilstein-journals.orgnih.gov

Below is a table summarizing some established synthetic routes:

Reaction Type Starting Material Key Reagents/Catalysts Product Reference
Oxidative Coupling4-ButylanilineKMnO4, CuSO4·5H2OThis compound txst.edu
Oxidative Coupling4-ButylanilineTransition Metal Catalysts (e.g., Cu, Mn)This compound researchgate.netnih.govresearchgate.net
Reductive Coupling1-Butyl-4-nitrobenzeneVarious reducing agents/catalystsThis compound nih.govqub.ac.ukgoogle.com
Baeyer-Mills Reaction4-Butylnitrosobenzene and 4-ButylanilineAcid or Base catalystThis compound txst.edubeilstein-journals.orgnih.gov

Advanced Synthetic Strategies and Functionalization Approaches

Beyond the classical methods, contemporary organic synthesis has introduced more sophisticated strategies for the preparation and subsequent modification of azobenzenes, allowing for greater structural diversity and functional complexity.

Cross-Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of azobenzenes. For instance, the Buchwald-Hartwig amination has been adapted for the one-step synthesis of non-symmetrical azoarenes from (pseudo)haloaromatics and arylhydrazines in the presence of atmospheric oxygen. acs.org This methodology offers high yields and a broad substrate scope. acs.org While primarily for unsymmetrical derivatives, the principles can be applied to design routes towards symmetrical compounds.

Another approach involves the palladium-catalyzed C-N coupling reaction between N-aryl-N′-silyldiazenes and aryl halides, providing a route to asymmetrical azobenzene derivatives. nih.gov Biocatalytic oxidative cross-coupling reactions using enzymes like cytochrome P450 are also being explored to control reactivity and selectivity in the formation of biaryl compounds, a strategy that could potentially be adapted for azobenzene synthesis. nih.gov

Electrophilic Aromatic Substitution for Periphery Modification

Once the this compound core is synthesized, its periphery can be further modified through electrophilic aromatic substitution (EAS) reactions. libretexts.org The azo group is a deactivating group, meaning it makes the aromatic rings less reactive towards electrophiles than benzene (B151609) itself. It is also an ortho, para-director. However, the existing butyl groups are activating and ortho, para-directing. The interplay of these directing effects will govern the regioselectivity of subsequent substitutions.

Common EAS reactions that could be applied include:

Halogenation: Introduction of chloro or bromo substituents using a Lewis acid catalyst. libretexts.orgleah4sci.com

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids. libretexts.orgleah4sci.com

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. libretexts.orgleah4sci.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although the deactivating nature of the azo group might pose challenges for these reactions. libretexts.orgleah4sci.com

The ability to perform these modifications allows for the fine-tuning of the electronic and steric properties of the azobenzene molecule, which is crucial for tailoring its performance in various applications.

Mechanistic Investigations of Diazene (B1210634) Formation and Transformations

The formation of the azo bridge in this compound can proceed through several mechanistic pathways depending on the synthetic route.

In the oxidative coupling of anilines, the mechanism is believed to involve the initial formation of a radical cation or an intermediate where the aniline coordinates to a metal catalyst. researchgate.net Subsequent bimolecular reaction or further oxidation steps lead to the formation of a hydrazobenzene (B1673438) intermediate, which is then oxidized to the azobenzene. researchgate.net

For the reductive coupling of nitroarenes, the mechanism is complex and can involve several intermediates. The nitro group is sequentially reduced, potentially through nitroso and hydroxylamine (B1172632) intermediates. qub.ac.uk Condensation of these intermediates or further reduction and dimerization ultimately leads to the formation of the azoxybenzene, which can be further reduced to the azobenzene. qub.ac.uk The reaction conditions, including the catalyst and pH, can significantly influence the product distribution between azoxy- and azobenzene. qub.ac.uk

The Baeyer-Mills reaction proceeds via the nucleophilic attack of the aniline on the nitrosobenzene, followed by dehydration to form the azobenzene. beilstein-journals.orgchemrxiv.org This reaction is generally favored when the aniline is electron-rich and the nitrosobenzene is electron-poor. beilstein-journals.orgnih.gov

Radical Formation and Reaction Pathways within the Diazene Moiety

The diazene linkage in this compound can undergo one-electron oxidation to form a radical cation. This process is typically achieved through chemical or electrochemical means. The stability and electronic structure of such radical cations are of fundamental interest and have been studied for various aromatic azo compounds.

The formation of the radical cation, [this compound]•+, involves the removal of an electron from the non-bonding orbitals of the nitrogen atoms or the π-system of the azo group. The resulting species is a paramagnetic intermediate whose spin density distribution can be investigated using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. For related aromatic azo compounds, EPR studies have revealed that the unpaired electron can be delocalized over the entire N=N bond and the attached phenyl rings. mdpi.comresearchgate.net

Table 1: General Observations on Radical Cation Formation in Aryl Azo Compounds

PropertyObservationReference
Formation Method Chemical or Electrochemical Oxidation mdpi.com
Characterization Electron Paramagnetic Resonance (EPR) Spectroscopy mdpi.comresearchgate.net
Spin Delocalization Over the N=N bond and aromatic rings mdpi.com
Substituent Effect Electron-donating groups can stabilize the radical cationGeneral Principle

Reduction Reactions of the Azo Linkage to Amine Derivatives

The azo group of this compound can be readily reduced to yield two molecules of the corresponding primary amine, 4-butylaniline. This transformation is a synthetically useful reaction, providing a route to substituted anilines. Several reducing agents can accomplish this, with sodium dithionite (B78146) and catalytic hydrogenation being common and effective methods.

Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is a versatile and powerful reducing agent for azo compounds. The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system. The mechanism involves the transfer of electrons from the dithionite ion to the azo linkage, leading to its cleavage and subsequent protonation to form the amine products.

Catalytic Hydrogenation

Catalytic hydrogenation is another widely used method for the reduction of the azo bond. This process involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on a carbon support (Pd/C). youtube.com The reaction occurs on the surface of the catalyst, where both the azo compound and hydrogen are adsorbed. The stepwise addition of hydrogen atoms across the N=N double bond leads to the formation of a hydrazo intermediate, which is further reduced to the corresponding anilines.

The general reaction for the catalytic hydrogenation of this compound is as follows:

This compound + 2 H₂ --(Pd/C)--> 2 x 4-butylaniline

This method is often preferred due to its clean nature, as the only by-product is typically the reduced amine, and the catalyst can be recovered and reused.

Table 2: Common Methods for the Reduction of Azo Compounds to Amines

MethodReagents and ConditionsGeneral ApplicabilityReference
Sodium Dithionite Reduction Na₂S₂O₄, aqueous or mixed solvent systemBroad, effective for many azo compounds
Catalytic Hydrogenation H₂, Pd/C catalyst, various solventsWidely used, clean reaction youtube.com

Structural Elucidation and Supramolecular Chemistry of E Bis 4 Butylphenyl Diazene and Analogues

Advanced Spectroscopic Characterization Techniques in Structural Confirmation

Spectroscopic methods are indispensable tools for confirming the molecular structure and probing the electronic properties of (E)-Bis(4-butylphenyl)diazene and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within a molecule. uobasrah.edu.iq For azobenzene (B91143) derivatives, NMR provides key information to confirm their synthesis and isomeric purity. tandfonline.comactachemicamalaysia.com

In the ¹H NMR spectrum of a typical (E)-aryl azobenzene, the aromatic protons typically appear as multiplets in the downfield region, generally between 7 and 8 ppm. lppcollegerisod.ac.in For this compound, specific signals corresponding to the butyl chain protons would be observed in the upfield region. The integration of these signals provides a quantitative measure of the number of protons in each chemical environment.

The ¹³C NMR spectrum offers complementary information. For instance, in symmetrically substituted azobenzenes, the number of signals is reduced due to molecular symmetry. actachemicamalaysia.com The chemical shifts of the aromatic carbons are influenced by the substituents on the phenyl rings. In a related compound, (E)-1,2-bis(4-chlorophenyl)diazene, the aromatic carbons appear in the range of 116-147 ppm. rsc.org For this compound, the carbons of the butyl group would exhibit characteristic signals at higher field.

¹H and ¹³C NMR Data for (E)-Azobenzene Analogues
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
(E)-1,2-bis(4-chlorophenyl)diazeneCDCl₃7.75-7.73 (d, J=8 Hz, 4H), 7.42-7.39 (d, J=8 Hz, 4H)Not specified rsc.org
(E)-4,4'-(diazene-1,2-diyl)dianilineCDCl₃7.68-7.65 (d, J=8 Hz, 4H), 6.67-6.65 (d, J=8 Hz, 4H), 3.88 (s, 4H)147.48, 144.79, 123.34, 113.76 rsc.org
(E)-1,2-Bis(4-methoxyphenyl)diazeneCDCl₃7.89 (d, J=8.7 Hz, 4H), 7.01 (d, J=8.7 Hz, 4H), 3.88 (s, 6H)161.8, 147.3 lppcollegerisod.ac.in

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within azobenzene derivatives.

IR spectroscopy is particularly useful for identifying the characteristic vibrations of the azo group (-N=N-). The -N=N- stretching vibration in trans-azobenzenes typically appears in the region of 1580-1400 cm⁻¹. For example, the IR spectrum of (E)-1,2-bis(p-tolyl)diazene shows an absorption at 1582 cm⁻¹ corresponding to the N=N stretch. lppcollegerisod.ac.in Other characteristic bands include C-H stretching and bending vibrations of the aromatic rings and the alkyl chains.

UV-Vis spectroscopy reveals the electronic transitions within the molecule. Trans-azobenzenes generally exhibit two characteristic absorption bands: a strong π-π* transition in the UV region (around 320-360 nm) and a weaker n-π* transition in the visible region (around 440-450 nm). nih.govmdpi.com The intense π-π* transition is responsible for the vibrant color of many azobenzene compounds. mdpi.com The position and intensity of these bands can be influenced by the nature and position of substituents on the phenyl rings. For instance, 4,4′-Bis[4-(4′-hydroxyphenyl)phenylazo]diphenyl ether shows a strong π-π* transition at 350 nm and a weaker n-π* transition around 420 nm. mdpi.com

Spectroscopic Data for (E)-Azobenzene Analogues
CompoundIR (cm⁻¹)UV-Vis (λmax, nm)Reference
(E)-1,2-bis(p-tolyl)diazene1582 (N=N)Not specified lppcollegerisod.ac.in
(E)-1,2-Bis(4-methoxyphenyl)diazene1597, 1580 (N=N)Not specified lppcollegerisod.ac.in
4,4′-Bis[4-(4′-hydroxyphenyl)phenylazo]diphenyl Ether3407 (O-H), 840 (p-subst. phenyl)350 (π-π), ~420 (n-π) mdpi.com

X-ray Crystallography and Determination of Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unparalleled insights into molecular conformation and intermolecular interactions.

Crystalline State Analysis of this compound and Related Diazene (B1210634) Derivatives

Single-crystal X-ray diffraction studies on azobenzene and its derivatives have confirmed the generally planar conformation of the trans isomer. royalsocietypublishing.org The molecule often possesses a center of inversion at the midpoint of the N=N bond. researchgate.net For example, the crystal structure of trans-azobenzene itself shows a planar molecule. royalsocietypublishing.org In substituted derivatives, the phenyl rings may be slightly twisted out of the plane of the azo group. For instance, in (E)-1,2-bis[2-(methylsulfanyl)phenyl]diazene, the phenyl rings are slightly twisted with respect to the azo unit. researchgate.net

Crystallographic Data for Selected (E)-Azobenzene Derivatives
CompoundCrystal SystemSpace GroupKey FeaturesReference
trans-AzobenzeneMonoclinicP2₁/cPlanar molecule royalsocietypublishing.org
(E)-1,2-bis[2-(methylsulfanyl)phenyl]diazeneMonoclinicP2₁/cTwo half-molecules in asymmetric unit, phenyl rings slightly twisted researchgate.net
(E)-1-[1-(4-tert-Butylphenyl)-2,2-dichloroethenyl]-2-phenyldiazeneMonoclinicC2/cMolecules linked by C—H⋯π and C—Cl⋯π interactions researchgate.net

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a known phenomenon in azobenzene derivatives. researchgate.netnih.gov Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and even photo-mechanical responses. The control over crystal packing through crystal engineering strategies is therefore of significant interest. mdpi.com

Crystal engineering of azobenzenes involves the strategic use of intermolecular interactions, such as hydrogen bonding and halogen bonding, to guide the assembly of molecules into desired architectures. mdpi.com Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is a powerful technique in this regard. mdpi.com For example, photomechanical azobenzene co-crystals have been developed by forming halogen bonds between a halogenated azobenzene and a pyridine (B92270) derivative. mdpi.com These strategies allow for the fine-tuning of the solid-state properties of azobenzene materials. The study of polymorphism in this compound could reveal different packing arrangements that may influence its photo-switching behavior in the solid state.

Intermolecular Interactions and Crystal Packing Motifs

In the absence of strong hydrogen bond donors or acceptors, the crystal packing of azobenzenes is often dominated by van der Waals forces and π-π stacking interactions between the aromatic rings. researchgate.netrsc.org The insertion of substituents can introduce other interactions, such as C-H···π and C-H···O hydrogen bonds. researchgate.netrsc.org For example, in the crystal structure of (E)-1-[1-(4-tert-butylphenyl)-2,2-dichloroethenyl]-2-(4-methoxyphenyl)diazene, molecules are linked by C—H⋯O contacts and C—H⋯π interactions. researchgate.net

Hydrogen Bonding Networks

In more complex systems, such as in bis(4-hydroxyanilinium) selenate(VI) dihydrate, an extensive three-dimensional hydrogen-bonded network is the dominant feature, highlighting the structure-directing capability of stronger hydrogen bond donors and acceptors. nih.gov While not a direct analogue, this illustrates the potential for creating complex networks by introducing appropriate functional groups to the azobenzene core.

Halogen, Tetrel, and Other Noncovalent Interactions

Beyond conventional hydrogen bonds, a variety of other noncovalent interactions are instrumental in the crystal engineering of azobenzene derivatives. Halogen bonds, which involve a halogen atom acting as an electrophilic species, are a notable example. In the crystal structures of halogenated analogues, such as those containing chlorine or bromine, C-Cl···π and C-Br···π interactions are frequently observed. researchgate.netnih.gov These interactions, along with Cl···Cl contacts, contribute significantly to the formation of one-, two-, or three-dimensional supramolecular arrays. nih.gov

Tetrel bonds, a less common but increasingly recognized noncovalent interaction involving Group 14 elements, have also been identified in related structures. Theoretical and database studies have shown that silicon, a tetrel element, can participate in stabilizing interactions in the solid state of aromatic silane (B1218182) derivatives. mdpi.com In the context of azobenzene analogues, intramolecular N···Cl tetrel bonds have been found in certain bis-azodyes, contributing to the stability of the E-isomeric form. researchgate.net

π-π Stacking Interactions in Solid-State Assemblies

The aromatic rings of this compound and its analogues provide a platform for π-π stacking interactions, which are crucial for the close packing of molecules in the solid state. These interactions can be either face-to-face or edge-to-face. In the crystal structure of (E,E)-1,4-bis(3-nitrophenyl)-2,3-diaza-1,3-butadiene, a combination of C-H···O hydrogen bonds and π-π stacking interactions links the molecules into sheets. nih.gov Similarly, intramolecular π-π stacking has been observed in a rhenium(I) complex containing a diphenyl-bi-(1,2,4-triazole) ligand, influencing the molecule's geometry and solid-state luminescence. rsc.org

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties onto this surface, one can gain a detailed understanding of the packing environment of a molecule. For a series of (E)-1-[1-(4-tert-butylphenyl)-2,2-dichloroethenyl]-2-(substituted-phenyl)diazenes, Hirshfeld analysis reveals the dominant role of H···H, Cl···H/H···Cl, and C···H/H···C contacts in the crystal packing. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. The relative contributions of different interactions can be determined from these plots, offering a clear picture of the packing forces.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogues of this compound nih.gov

Interaction TypeCompound (I)Compound (II)Compound (III)Compound (IVA)Compound (IVB)
H···H45.3%47.1%43.6%47.0%44.2%
Cl···H/H···Cl22.8%22.2%21.3%20.1%19.8%
C···H/H···C17.5%18.6%17.0%20.7%21.1%

The data in this table is based on analogues and not the specific compound this compound.

The analysis shows that van der Waals forces, represented primarily by H···H contacts, make up the largest contribution to the crystal packing. The significant percentages of Cl···H and C···H contacts underscore the importance of these weaker interactions in directing the supramolecular assembly. nih.gov In other related systems, Hirshfeld analysis has also quantified the contributions of Br···H/H···Br, O···H/H···O, and N···H/H···N contacts, depending on the specific functional groups present in the molecule. nih.govresearchgate.net This quantitative approach allows for a comparative study of how different substituents influence the crystal packing. researchgate.net

Theoretical and Computational Investigations of E Bis 4 Butylphenyl Diazene

Quantum Chemical Calculations on Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of (E)-Bis(4-butylphenyl)diazene. These computational techniques offer a molecular-level understanding of its behavior.

Density Functional Theory (DFT) Studies for Ground State and Excited State Analysis

Density Functional Theory (DFT) has been widely employed to investigate the ground state and excited states of azobenzene (B91143) derivatives. researchgate.netchemrxiv.org For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), are used to optimize the molecular geometry and determine the electronic properties. researchgate.net These studies reveal that the ground state (S₀) of the E-isomer is thermodynamically more stable than the Z-isomer.

The analysis extends to the excited states, such as the first singlet excited state (S₁) and the triplet state (T₁). chemrxiv.orgscispace.com The nature of these excited states, whether they are of ππ* or nπ* character, is crucial for understanding the photochemistry of the molecule. scispace.com For many azobenzene derivatives, the lowest energy singlet excited state is often a ππ* state. scispace.com DFT calculations help in determining the vertical excitation energies to these states, which correspond to the absorption of light. scispace.com

Table 1: Calculated Properties of Azobenzene Derivatives from DFT Studies.
PropertyValue/DescriptionReference
Isomerization Barrier (NO adduct)7.5 kcal/mol researchgate.net
Excited State CharacterS₁ state has ππ* character scispace.com
Excitation TypeHOMO to LUMO is the major one-electron transition contributing to the S₁ state scispace.com

Molecular Orbital Analysis and Electronic Transitions

Molecular orbital (MO) theory provides a framework for understanding the electronic transitions that occur upon photoexcitation. libretexts.org The key orbitals involved are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org In this compound, the HOMO is typically a non-bonding orbital (n) localized on the nitrogen atoms, while the LUMO is a π* anti-bonding orbital associated with the N=N double bond.

The main electronic transitions observed in azobenzene derivatives are the n → π* and π → π* transitions. wikipedia.org The n → π* transition is generally lower in energy but has a lower intensity compared to the π → π* transition. These transitions are responsible for the characteristic absorption bands in the UV-visible spectrum of the compound. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic properties and reactivity of the molecule. libretexts.org

Table 2: Electronic Transitions in Azobenzene Derivatives.
TransitionDescriptionTypical Wavelength RangeReference
n → πExcitation of an electron from a non-bonding orbital to a π anti-bonding orbital.Visible region wikipedia.org
π → πExcitation of an electron from a π bonding orbital to a π anti-bonding orbital.UV region wikipedia.org

Conformational Analysis and Photoisomerization Pathways

The ability of this compound to undergo photoisomerization between its E and Z forms is a hallmark of azobenzene chemistry. Theoretical studies are vital for mapping out the energetic and mechanistic details of this process.

Theoretical Studies on (E)/(Z) Isomerization Energetics

Theoretical calculations have been performed to understand the energetics of the (E) to (Z) isomerization process. researchgate.netmdpi.com The isomerization can occur through two primary mechanisms: rotation around the N=N double bond or an inversion mechanism involving a semi-linear transition state. DFT calculations have shown that for many azobenzenes, the inversion pathway is energetically more favorable in the excited state. researchgate.net The energy barrier for this isomerization is a key factor determining the rate of the process. For instance, nitric oxide has been shown to catalyze the E/Z isomerization of diazenes, with a calculated isomerization barrier of 7.5 kcal/mol for the NO adduct. researchgate.net

Energy Landscapes and Reaction Coordinates for Isomerization Processes

Computational studies can map the potential energy surfaces (PES) for the ground and excited states, providing a detailed picture of the isomerization pathways. researchgate.net The reaction coordinate for isomerization describes the geometric changes the molecule undergoes as it transitions from the E to the Z isomer. By mapping the PES, researchers can identify the transition states and any intermediates involved in the process. These energy landscapes are crucial for understanding the efficiency and mechanism of photoisomerization.

Prediction of Reactivity and Catalytic Activity

Theoretical methods can also predict the reactivity of this compound and its potential to act as a catalyst. researchgate.netclinicsearchonline.org Molecular electrostatic potential (MEP) maps, for example, can identify electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. clinicsearchonline.org

Furthermore, computational studies can explore the interaction of the diazene (B1210634) with other molecules, such as the catalytic effect of nitric oxide on its isomerization. researchgate.net By calculating the binding energies and activation barriers for potential reactions, theoretical chemistry can guide the design of new catalytic systems or predict the behavior of this compound in various chemical environments. researchgate.net

Computational Modeling of Reaction Rates and Intermediates

Computational chemistry offers powerful tools to model the reaction rates and identify transient intermediates of chemical processes involving this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are among the most common methods employed for these investigations. rochester.edu These methods allow for the calculation of the potential energy surface (PES) of a reaction, which maps the energy of the system as a function of the geometric coordinates of the atoms.

By identifying the transition states—the highest energy points along the reaction coordinate—and the intermediates—local minima on the PES—researchers can elucidate the step-by-step mechanism of a reaction. For azobenzene derivatives, computational studies often focus on the photoisomerization process between the E (trans) and Z (cis) isomers. The stability of these isomers and the energy barriers for their interconversion are key parameters that determine the switching properties of these molecules.

The introduction of substituents on the phenyl rings, such as the butyl groups in this compound, can significantly influence the energetics of the isomerization process. While specific computational data for this compound is not extensively documented in publicly available literature, studies on other para-substituted azobenzenes provide valuable insights. For instance, the nature of the substituent, whether electron-donating or electron-withdrawing, affects the energy levels of the molecular orbitals and, consequently, the activation energies for isomerization. Electron-donating groups, like alkyl chains, are generally expected to have a subtle effect on the electronic absorption spectra compared to strong electron-withdrawing or -donating groups. mdpi.com

Computational models can also predict the half-lives of the less stable Z isomer, which is crucial for applications in molecular switches and data storage. The thermal relaxation from the Z to the E form is a key characteristic that is influenced by the substitution pattern. For example, studies on meta-substituted azobenzenes have shown that electron-withdrawing groups can significantly prolong the thermal relaxation time compared to electron-donating groups. mdpi.com

Below is a representative table illustrating the type of data that can be generated through computational modeling for substituted azobenzenes, based on findings for related compounds.

Computational ParameterDescriptionTypical Values for Substituted Azobenzenes
Ground State Energy (E/Z) The calculated total energy of the E and Z isomers in their electronic ground state.The E isomer is generally more stable (lower energy) than the Z isomer.
Activation Energy (Ea) The energy barrier for the thermal isomerization from the Z to the E isomer.Varies significantly with substitution; can range from 20 to 100 kJ/mol.
Transition State Geometry The molecular structure at the highest point of the energy barrier between isomers.Characterized by a twisted N=N bond.
Excitation Energies (n→π, π→π) The energy required to promote an electron to an excited state, corresponding to absorption bands.n→π* ~440 nm, π→π* ~350 nm for unsubstituted azobenzene; shifts with substitution. acs.org

This table presents generalized data for substituted azobenzenes to illustrate the outputs of computational modeling. Specific values for this compound would require dedicated calculations.

Theoretical Insights into Electrophilic and Nucleophilic Reaction Mechanisms

Theoretical investigations provide a framework for understanding the electrophilic and nucleophilic character of this compound and how it engages in chemical reactions. The electronic structure of the molecule, particularly the distribution of electron density and the nature of its frontier molecular orbitals (FMOs), dictates its reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to these analyses. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the butyl groups at the para positions are electron-donating. This has the effect of raising the energy of the HOMO, which would theoretically enhance its nucleophilicity compared to unsubstituted azobenzene. The effect on the LUMO is generally less pronounced.

Conceptual DFT provides a set of reactivity descriptors that can quantify these properties. These include:

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Hardness (η): A measure of the resistance to change in electron distribution.

Electrophilicity Index (ω): A global measure of electrophilic power.

These parameters can be calculated from the energies of the HOMO and LUMO. By analyzing these indices, one can predict how this compound will behave in the presence of various reagents. For example, a higher HOMO energy suggests that it will react more readily with electrophiles.

The regions of the molecule that are most susceptible to electrophilic or nucleophilic attack can be identified by calculating local reactivity descriptors, such as the Fukui functions. These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. For azobenzene and its derivatives, the nitrogen atoms of the azo group are often sites of significant electronic activity.

The following table summarizes key theoretical electronic properties and their implications for reactivity, based on general principles for para-substituted azobenzenes.

Electronic PropertyDescriptionExpected Influence of para-Butyl Groups
HOMO Energy Energy of the highest occupied molecular orbital.Increased (less negative) due to the electron-donating nature of the butyl groups.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Minor change expected compared to the HOMO.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Slightly decreased, suggesting a potential increase in reactivity.
Electron Density on Azo Group The concentration of electrons around the N=N bond.Increased, potentially enhancing its nucleophilicity and interaction with electrophiles.

This table outlines the expected trends for this compound based on the known effects of alkyl substituents on the electronic structure of aromatic systems.

Photochemistry and Photophysical Phenomena of E Bis 4 Butylphenyl Diazene and Azo Derivatives

Photoisomerization Dynamics and Kinetics of Azobenzene (B91143) Core

The hallmark of azobenzene and its derivatives is the reversible photoisomerization between the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. rsc.org This process is initiated by the absorption of light, leading to a significant change in molecular geometry and properties.

Mechanisms of Trans-to-Cis Photoisomerization

The conversion from the trans to the cis isomer upon photoexcitation is a subject of extensive research, with two primary mechanisms being proposed: rotation and inversion. researchgate.net The trans isomer of azobenzene derivatives typically exhibits a strong π-π* absorption band in the UV region (S₂ state) and a weaker, often overlapping, n-π* band in the visible region (S₁ state). researchgate.net

Rotation Mechanism: This pathway involves the rupture of the N=N π-bond following excitation, allowing for free rotation around the remaining N-N single bond. The molecule then relaxes to a twisted geometry, from which it can decay to either the cis or trans ground state. mdpi.com Theoretical studies suggest that after n → π* (S₀ → S₁) excitation, the rotation mechanism is dominant, proceeding through a conical intersection between the ground and first excited states. researchgate.net

Inversion Mechanism: This mechanism proposes that one of the nitrogen atoms undergoes a change in hybridization, leading to a planar or semi-linear transition state. The isomerization occurs through a sideways shift of one of the phenyl rings relative to the other. researchgate.net In the ground state (S₀), the inversion pathway is generally considered to be preferred for thermal isomerization. researchgate.net Some studies have also suggested an inversion pathway for the photoisomerization, particularly from the S₂ state. wikipedia.org

The prevailing view is that the specific mechanism can depend on which electronic state is excited (S₁ or S₂). researchgate.netwikipedia.org Ultrafast transient absorption spectroscopy studies suggest that following excitation to the S₂ state, a rapid internal conversion to the S₁ state occurs, and the isomerization then proceeds from the S₁ state. researchgate.netwikipedia.org For many azobenzene derivatives, it is believed that both rotation and inversion pathways can be accessible, and their relative importance is influenced by factors like substitution and the surrounding environment. researchgate.netrsc.org

Table 1: Comparison of Proposed Photoisomerization Mechanisms for the Azobenzene Core

MechanismKey FeaturePrimary ExcitationTransition State Geometry
Rotation Twisting around the N-N bondS₀ → S₁ (n-π)Perpendicularly twisted
Inversion Planar movement of a phenyl ringS₀ → S₂ (π-π)Planar or semi-linear

Kinetics of Cis-to-Trans Thermal and Photochemical Relaxation

The less stable cis isomer can revert to the more stable trans form through two primary pathways: thermal relaxation in the dark or photochemical isomerization upon absorption of light of a suitable wavelength (typically corresponding to the n-π* band of the cis isomer). rsc.orgresearchgate.net

The thermal cis-to-trans isomerization is a first-order kinetic process. The rate of this relaxation is highly dependent on the substitution pattern of the azobenzene core and the solvent. For azobenzenes with electron-donating groups, like the butyl groups in (E)-Bis(4-butylphenyl)diazene, the thermal relaxation half-life is generally on the order of hours to days at room temperature. mdpi.com For instance, at 25°C, the half-life for the Z-to-E isomerization of similar meta-substituted dialkyl azobenzenes was found to be approximately 8.5 hours. mdpi.com

The photochemical cis-to-trans back-isomerization is often more efficient than the forward reaction. By irradiating the cis isomer at a wavelength where it absorbs more strongly than the trans isomer (e.g., around 440 nm), a rapid conversion back to the trans form can be achieved. researchgate.net Under continuous irradiation, a photostationary state (PSS) is reached, which is a dynamic equilibrium mixture of the cis and trans isomers. The composition of the PSS depends on the excitation wavelength and the absorption coefficients of both isomers at that wavelength. nsf.gov

Table 2: Representative Thermal Relaxation Data for Substituted Azobenzenes

CompoundSolventTemperature (°C)Half-life (τ₁/₂)
m-dimethyl AzobenzeneN/A25~8.5 hours mdpi.com
m-dimethoxy AzobenzeneN/A25~8.5 hours mdpi.com
o-fluoroazobenzene amphiphileD₂OAmbient~80 minutes (to PSS) researchhub.com
non-fluorinated azobenzene amphiphileD₂OAmbient~40 minutes (to PSS) researchhub.com

Excited State Properties and Energy Transfer Processes

The photochemistry of this compound is dictated by the nature of its electronically excited states and the transitions between them.

Singlet and Triplet State Characterization

Upon absorption of a photon, the azobenzene molecule is promoted from its ground state (S₀) to an excited singlet state. As previously mentioned, the two lowest-energy singlet excited states are the S₁ (from the n-π* transition) and the S₂ (from the π-π* transition). researchgate.net

S₁ (n-π) State:* This state results from the promotion of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital. This transition is formally forbidden by symmetry, resulting in a weak absorption band, typically in the visible region (~440 nm for unsubstituted azobenzene). researchgate.net

S₂ (π-π) State:* This state arises from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. This is a symmetry-allowed transition, leading to a strong absorption band in the UV region (~320 nm for unsubstituted azobenzene). researchgate.net

Following excitation, the molecule rapidly relaxes from the Franck-Condon region. A key feature of azobenzene photochemistry is the violation of Kasha's rule, as the quantum yield of isomerization can be dependent on whether the S₁ or S₂ state is initially populated. researchgate.netrsc.org This is often explained by the different potential energy surfaces of the S₁ and S₂ states leading to different isomerization pathways. researchgate.net

Intersystem crossing from the singlet excited state to a triplet state (T₁) can also occur, although it is generally considered a less efficient pathway for the isomerization of many azobenzene derivatives compared to the direct singlet state pathways. mdpi.comnih.gov The triplet state is involved in sensitized isomerization processes.

Influence of Molecular and Environmental Factors on Photochemical Behavior

The photochemical properties of this compound are not intrinsic but are modulated by both its specific molecular structure and its surrounding environment.

Molecular Factors:

Substituent Effects: The two para-butyl groups on this compound influence its photochemical behavior. As electron-donating groups, they can slightly shift the absorption bands and influence the energy barriers for isomerization compared to unsubstituted azobenzene. researchgate.net Lengthening the alkyl tails in 4,4'-dialkyl substituted azobenzenes can lead to increased crowding, which in confined environments, has been shown to result in deeper trapping of excited-state species and altered isomerization yields. rsc.org

Environmental Factors:

Solvent Polarity: The polarity of the solvent can influence the relative energies of the ground and excited states. For azobenzenes without strong push-pull character, the effect of solvent polarity on the absorption spectra and isomerization quantum yields is generally modest. researchgate.net However, for push-pull systems, polar solvents can stabilize the charge-transfer excited state, leading to significant changes in photophysical properties. rsc.org

Viscosity and Confinement: The viscosity of the medium can hinder the large-amplitude motions required for photoisomerization, particularly for the rotation mechanism. In highly viscous solvents or solid matrices, the quantum yield of isomerization may decrease, while fluorescence, which is typically very weak in fluid solution, may be enhanced. researchgate.net Spatial confinement, such as within a supramolecular capsule, has been shown to increase excited-state lifetimes and alter the yields of the trans → cis photoisomerization reaction by restricting the motion of the phenyl rings. rsc.orgrsc.org

Table 3: Summary of Influencing Factors on Azobenzene Photochemistry

FactorInfluenceExpected Effect on this compound
Para-alkyl substitution Electronic and steric effectsSlight red-shift of absorption bands; potential for steric hindrance affecting isomerization dynamics. researchgate.netrsc.org
Solvent Polarity Stabilization of polar statesModest influence due to the lack of a strong intramolecular charge transfer character. researchgate.net
Solvent Viscosity Hindrance of molecular motionDecreased isomerization quantum yield; potential for enhanced fluorescence. researchgate.net
Spatial Confinement Restriction of isomerization pathwaysAltered excited-state lifetimes and isomerization quantum yields. rsc.orgrsc.org

Solvent Effects on Photochromic Characteristics

The nature of the solvent can significantly alter the photophysical properties of azobenzene derivatives. These solvent effects, collectively known as solvatochromism, arise from differential solvation of the ground and excited states of the molecule. The electronic absorption spectrum of azobenzene derivatives typically features two main absorption bands: a strong band in the UV region corresponding to the π→π* transition and a weaker, lower-energy band in the visible region corresponding to the n→π* transition.

The polarity of the solvent plays a crucial role in the position of these absorption bands. For the n→π* transition, an increase in solvent polarity generally leads to a hypsochromic (blue) shift. This is because polar solvents can stabilize the non-bonding electrons in the ground state through dipole-dipole interactions or hydrogen bonding, thus increasing the energy gap for the transition. Conversely, the π→π* transition often exhibits a bathochromic (red) shift with increasing solvent polarity, as the more polar excited state is stabilized to a greater extent than the ground state.

While specific data for this compound is not extensively documented in publicly available literature, the general behavior can be illustrated by examining related 4,4'-disubstituted azobenzene derivatives. The following table presents the absorption maxima (λmax) for a representative aminoazobenzene dye in various solvents, demonstrating the influence of solvent polarity.

Interactive Table: Solvent Effects on the UV/Visible Absorption Spectra of an Aminoazobenzene Dye
SolventDielectric Constant (ε)λmax (nm) for π→π* transition
Cyclohexane2.02398
1,4-Dioxane2.21405
Dichloromethane8.93410
Acetone20.7412
Ethanol24.6415
DMSO46.7418

This data is representative for a typical aminoazobenzene dye and serves to illustrate the general trend of solvatochromism in azobenzene derivatives.

The kinetics of the thermal cis-to-trans isomerization are also highly sensitive to the solvent environment. For non-polar azobenzenes, the effect of solvent polarity on the rate of thermal relaxation is often modest. However, for "push-pull" azobenzenes, which possess electron-donating and electron-withdrawing groups, the isomerization mechanism can shift from an inversional to a rotational pathway. The rotational pathway involves a more polar transition state, and consequently, polar solvents can significantly accelerate the rate of thermal isomerization. For instance, the thermal isomerization of 4-anilino-4'-nitroazobenzene is markedly faster in polar solvents compared to non-polar ones, a finding consistent with a rotational mechanism. nih.gov

Polymer Matrix Effects on Isomerization Efficiency

Embedding azobenzene derivatives into a polymer matrix introduces a constrained environment that can significantly alter the dynamics of photoisomerization and thermal relaxation. The specific properties of the polymer, such as its free volume, glass transition temperature (Tg), and polarity, are key factors influencing the behavior of the embedded chromophore.

The efficiency of the trans to cis photoisomerization, quantified by the photoisomerization quantum yield (Φtrans→cis), can be affected by the rigidity of the polymer matrix. The isomerization process requires a significant change in molecular geometry, and a rigid polymer network below its Tg can physically hinder this transformation, leading to a lower quantum yield compared to that in solution. nih.gov Above the Tg, the polymer chains have greater mobility, providing more local free volume for the isomerization to occur, which can result in an efficiency closer to that observed in solution.

The thermal cis to trans back-isomerization is also strongly influenced by the polymer matrix. Below the Tg, the rate of thermal relaxation is often significantly slower than in solution. The kinetics of this process in a polymer matrix frequently deviate from a simple first-order decay and are often described by a bi-exponential or stretched-exponential function. This complex kinetic behavior is attributed to the heterogeneous nature of the polymer environment, where different chromophores experience varying degrees of local free volume and motional constraints. Some molecules may reside in regions with sufficient space to isomerize relatively quickly (fast component), while others are trapped in more rigid domains and isomerize much more slowly (slow component).

For example, studies on azobenzene derivatives dispersed in poly(methyl methacrylate) (PMMA) have shown that the thermal relaxation of the cis isomer is significantly retarded below the polymer's Tg. The isomerization process in such guest-host systems is influenced by the concentration of the dye and the physical aging of the polymer film.

The following table provides illustrative data on the photoisomerization quantum yields for a diarylethene photoswitch, Aberchrome 670, in solution and within a polymer matrix, highlighting the effect of the surrounding medium on isomerization efficiency.

Interactive Table: Photoisomerization Quantum Yield of Aberchrome 670
MediumPhotoisomerization Quantum Yield (Φ)
Toluene (solution)0.30
Polystyrene (solid film)0.27

This data for Aberchrome 670, a type of photoswitch, illustrates how a polymer matrix can influence isomerization efficiency. Similar effects are observed for azobenzene derivatives. nih.govnih.gov

Applications of E Bis 4 Butylphenyl Diazene in Advanced Materials Science

Organic Semiconductors and Electronic Materials Development

Organic semiconductors are materials based on carbon-containing molecules or polymers that exhibit semiconducting properties. rsc.org The integration of photoswitchable molecules like (E)-Bis(4-butylphenyl)diazene into these materials opens pathways to creating devices whose electronic characteristics can be controlled by light. The reversible isomerization of the azobenzene (B91143) core can modulate the electronic landscape of the material, influencing charge transport and energy levels.

Integration into Conjugated Polymer Systems for Organic Electronics

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons. mdpi.com This delocalization is responsible for their semiconducting behavior. The incorporation of this compound units, either as side chains or within the main backbone of a conjugated polymer, can impart photoresponsive behavior to the entire system.

When the azobenzene unit is in its planar trans state, it can effectively extend the π-conjugation of the polymer system. Upon photoisomerization to the non-planar cis state, the conjugation pathway is disrupted. This change can significantly alter the polymer's electronic properties, including its conductivity and absorption spectrum. This light-induced modulation is a foundational principle for developing optical switches and memory elements where the "on" and "off" states correspond to the two isomeric forms of the embedded azobenzene moiety.

Donor-Acceptor Architectures for Enhanced Electronic Properties

In materials science, donor-acceptor (D-A) architectures involve pairing electron-donating molecules or functional groups with electron-accepting ones to facilitate charge transfer. researchgate.net This arrangement is crucial for creating materials with tailored electronic and optical properties for devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The azobenzene core of this compound can be functionalized or integrated into systems where it interacts with distinct donor or acceptor units. The electronic nature of the azobenzene group itself can be altered by its isomeric state. The trans isomer is generally less polar than the bent cis isomer. This change in polarity and geometry upon isomerization can modify the charge transfer dynamics between the donor and acceptor components within the material, providing a mechanism for optically controlling the electronic behavior of D-A systems.

Field-Effect Transistor Applications

A field-effect transistor (FET) is a semiconductor device that uses an electric field to control the flow of current. mdpi.com In an organic field-effect transistor (OFET), the active semiconductor layer is an organic material. The performance of an OFET is highly dependent on the molecular ordering and charge carrier mobility of this organic layer.

Integrating this compound into the active layer of an OFET could enable photoswitchable device characteristics. The isomerization of the azobenzene units can induce changes in the morphology and molecular packing of the semiconductor film. The planar trans form may facilitate more ordered packing, leading to higher charge carrier mobility and an "on" state, while the bulky cis form could disrupt this order, reducing mobility and switching the device to an "off" state. This functionality is highly desirable for applications in phototransistors and light-sensitive memory arrays. nih.gov

Photoresponsive Materials and Actuators

Photoresponsive materials are "smart" materials that change their properties in response to light. The isomerization of azobenzene derivatives like this compound is a prime mechanism for creating such materials. The significant change in molecular shape between the linear trans isomer (~9 Å long) and the bent cis isomer (~5.5 Å long) can be harnessed to generate macroscopic effects, such as changes in shape, volume, or surface topography.

Photo-Triggered Dimensional Deformation in Metal-Organic Frameworks (MOFs) and Gels

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. researchgate.net Their structured, porous nature makes them ideal candidates for incorporating molecular switches. When this compound is used as a linker molecule within a MOF, its photoisomerization can induce mechanical stress on the framework. icm.edu.pl

The collective switching of many azobenzene units from trans to cis can cause the entire MOF structure to contract, expand, or bend. This photo-triggered dimensional deformation can be used to control the pore size of the MOF, enabling the light-controlled capture and release of guest molecules. Similarly, when incorporated into polymer gels, the isomerization can cause the gel to swell or shrink, converting light energy directly into mechanical work.

Development of Photo-Active Polymer Systems

Photo-active polymers are materials that undergo a chemical or physical change when exposed to light. Polymers containing this compound are a classic example of such systems. The azobenzene units can be covalently bonded to polymer chains as side groups, or they can be used as cross-linkers to form a polymer network.

Upon irradiation with UV light, the trans-to-cis isomerization causes the azobenzene units to bend. In a densely functionalized polymer, this collective molecular motion can lead to macroscopic contraction of the material. Subsequent exposure to visible light can reverse the process, causing the material to expand back to its original shape. iupac.org This reversible actuation has been demonstrated in various forms, including thin films that bend, fibers that contract, and surfaces that change their texture, opening up applications in soft robotics, light-controlled mechanics, and haptic displays.

Expected Photophysical Properties

The utility of this compound in the applications described is governed by its fundamental photophysical and photochemical properties. While extensive experimental data for this specific molecule is not compiled in a single source, its behavior can be predicted based on the well-established properties of azobenzene and its symmetrically substituted 4,4'-dialkyl derivatives.

PropertyDescriptionSignificance in Materials Science
trans → cis Isomerization Occurs upon absorption of UV light (typically ~365 nm). The linear trans isomer converts to the bent, higher-energy cis isomer. The efficiency of this process is described by the photoisomerization quantum yield (Φt→c).This is the primary "switching" mechanism. A high quantum yield is desirable for efficient actuation and response in photo-active materials.
cis → trans Isomerization Can be triggered by visible light (typically >400 nm) or can occur thermally in the dark. The rate of thermal relaxation is described by the thermal half-life (τ1/2) of the cis isomer.A long thermal half-life is crucial for applications requiring stable "write" states, such as optical data storage. A short half-life is preferred for applications needing rapid self-erasing or recovery.
Absorption Spectra The trans isomer has a strong π-π* absorption band in the UV region and a weaker n-π* band in the visible region. The cis isomer has a different absorption profile, with the n-π* band often becoming more prominent.The separation of the absorption bands of the two isomers allows for selective photo-switching using different wavelengths of light, enabling precise optical control.
Liquid Crystallinity Symmetrically substituted, rod-like azobenzenes often exhibit liquid crystalline phases (mesophases), where molecules have orientational order but lack positional order. The transition temperatures depend on the length of the alkyl chains.Liquid crystalline properties allow for the creation of highly ordered materials where the collective photo-switching of aligned molecules can lead to amplified macroscopic effects.

Dyes, Pigments, and Optical Materials

The inherent light-absorbing properties of azobenzene compounds make them natural candidates for use as dyes and pigments. The presence of the azo chromophore (N=N) conjugated with phenyl rings leads to strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum.

While many organic dyes suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated or solid state, a class of molecules known as aggregation-induced emission (AIE) luminogens exhibit the opposite behavior. Some azobenzene derivatives have been shown to possess AIE characteristics. This phenomenon is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which suppresses non-radiative decay pathways and enhances fluorescence emission.

In solution, the phenyl rings of azobenzene derivatives can undergo rotational and vibrational motions, which provide non-radiative pathways for the excited state to relax, thus quenching fluorescence. However, in the aggregated state, these motions are sterically hindered, forcing the molecule to release its energy radiatively as fluorescence. For this compound, the butyl groups can further influence the packing and aggregation behavior, potentially modulating the AIE properties.

Table 1: Factors Influencing Aggregation-Induced Emission in Azobenzene Derivatives

FactorDescriptionPotential Impact of Butyl Groups
Intramolecular Rotations The rotation of phenyl rings around the C-N and N=N bonds provides a non-radiative decay pathway in solution.The steric bulk of the butyl groups may influence the planarity of the molecule and the energy barrier for rotation.
Molecular Packing The arrangement of molecules in the solid state affects the degree to which intramolecular motions are restricted.The flexible butyl chains can affect the intermolecular interactions and the overall crystal packing, potentially leading to more favorable arrangements for AIE.
Photoisomerization The trans-cis isomerization of the azobenzene core is a competing process that can quench fluorescence.The solid-state environment can suppress photoisomerization, thereby favoring fluorescence. The butyl groups may influence the energy barrier for this process.

Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. Azobenzene derivatives have been investigated for their potential in electrochromic devices due to their redox activity. The color change in these materials is a result of the electrochemical reduction or oxidation of the azobenzene core, which alters its electronic structure and, consequently, its light absorption properties.

Devices based on these materials can be switched between a colored and a bleached state, making them suitable for applications such as smart windows, electronic paper, and displays. An interesting feature of some azobenzene-based electrochromic materials is that they can also retain their photochromic properties, leading to dual-responsive systems that can be controlled by both light and electricity. The butylphenyl groups in this compound can enhance the solubility of the molecule in organic solvents, which is beneficial for the fabrication of thin films for electrochromic devices.

Table 2: Performance Characteristics of Azobenzene-Based Electrochromic Devices

ParameterDescriptionTypical Performance
Color Change The transition between the colored (oxidized or reduced) and bleached (neutral) states.Can range from colorless to various colors like magenta, depending on the specific derivative.
Switching Time The time required for the material to switch between its colored and bleached states.Generally fast, often on the order of seconds.

Future Research Directions and Perspectives for E Bis 4 Butylphenyl Diazene

Emerging Synthetic Methodologies and Sustainable Production Routes

The traditional synthesis of azobenzenes often involves methods that are not environmentally benign. A significant future direction lies in the development of sustainable and green synthetic protocols for (E)-Bis(4-butylphenyl)diazene. This includes the exploration of catalytic systems that operate under milder conditions and reduce waste. For instance, the use of N,N-di-isopropylbenzylamine-2-boronic acid derivatives as catalysts for direct amide formation showcases a move towards more efficient and atom-economical reactions, a principle that can be extended to azo compound synthesis. rsc.org Research into greener alternatives for the reduction of nitroaromatics or the oxidation of anilines, perhaps utilizing biocatalysis or electrocatalysis, could lead to more sustainable production routes. The development of synthetic methods that allow for precise control over the introduction of functional groups onto the phenyl rings will also be crucial for tuning the properties of the final material.

Advanced Spectroscopic and Structural Probes for Dynamic Processes

Understanding the photoisomerization dynamics of this compound is paramount to its application in molecular switches and machines. Future research will heavily rely on advanced spectroscopic techniques to probe these ultrafast processes. Femtosecond time-resolved electronic absorption spectroscopy, for example, can provide detailed insights into the excited-state lifetimes and the pathways of the E-to-Z isomerization. rsc.org The application of ultrafast X-ray diffraction could offer a "molecular movie" of the structural changes occurring during photoisomerization, revealing intricate details about the transition state and the role of vibronic coherences. nih.gov These experimental techniques, when coupled with high-level quantum chemical calculations, will provide a comprehensive picture of the photophysical and photochemical properties of this compound, enabling the rational design of molecules with optimized switching characteristics.

Integration with Nanoscience and Supramolecular Assemblies

The self-assembly of this compound into well-defined nanostructures is a promising avenue for the development of smart materials. The butyl chains can facilitate the formation of liquid crystalline phases, and future work should focus on a detailed characterization of these mesophases. researchgate.netresearchgate.net The study of this compound in confined environments, such as within supramolecular cages or on nanoparticle surfaces, could reveal novel photoisomerization behaviors and lead to the creation of hybrid materials with unique properties. researchgate.net For instance, the spatial constraints imposed by a host-guest complex can influence the isomerization pathway, potentially favoring one isomer over the other or altering the switching kinetics. researchgate.net Understanding and controlling the self-assembly of this compound on surfaces will be critical for its integration into nanoscale devices.

Development of Novel Functional Materials with Tailored Properties

The photoswitchable nature of this compound makes it an excellent candidate for the development of a wide range of functional materials. A key area of future research will be its incorporation into polymers to create photoresponsive actuators, smart coatings, and data storage media. The liquid crystalline properties of this compound and its derivatives could be exploited in the development of new display technologies and optical components. mdpi.comuea.ac.uk Furthermore, the molecular structure of this compound, with its electron-rich aromatic core, suggests potential applications in organic electronics. Research into its use as a component in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors is warranted. The ability to tune the electronic properties through photoisomerization could lead to the development of novel optically-gated electronic devices.

Computational Design and High-Throughput Materials Discovery

Computational modeling will play an increasingly important role in guiding the future development of materials based on this compound. purdue.edu Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic, optical, and structural properties of this molecule and its derivatives with high accuracy. researchgate.netnih.gov This will enable the in silico design of new molecules with tailored properties, such as specific absorption wavelengths, quantum yields, and thermal stability of the Z-isomer. Furthermore, the integration of computational screening with automated synthesis and characterization could enable high-throughput discovery of new functional materials. This approach would accelerate the identification of promising candidates for specific applications, significantly reducing the time and resources required for experimental research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.